molecular formula C18H15N3O4S2 B2494222 2-(4-((Z)-((E)-3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-ylidene)methyl)phenoxy)acetic acid CAS No. 514201-47-9

2-(4-((Z)-((E)-3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-ylidene)methyl)phenoxy)acetic acid

Cat. No.: B2494222
CAS No.: 514201-47-9
M. Wt: 401.46
InChI Key: NAGQYDSHPWHPLC-JGPYXXRJSA-N
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Description

2-(4-((Z)-((E)-3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a complex organic compound It features a unique structural composition, which makes it significant in the fields of medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Z)-((E)-3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-ylidene)methyl)phenoxy)acetic acid involves multiple steps:

  • Formation of Thiazolidine Core: : Starting with 2-aminothiazole and ethyl chloroacetate, the initial step forms the thiazolidine ring.

  • Incorporation of Thiazolyl Imino Group: : Condensation of the thiazolidine derivative with thiazolyl isocyanate under mild conditions.

  • Allyl Functionalization: : Allylation using allyl bromide in the presence of a base such as sodium hydride.

  • Final Coupling: : The intermediate is then coupled with 4-hydroxybenzyl acetic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would scale up the described synthetic routes. Continuous flow reactors and advanced purification techniques like chromatography would ensure high yield and purity. Optimization of reaction conditions, such as temperature control and solvent selection, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-(4-((Z)-((E)-3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-ylidene)methyl)phenoxy)acetic acid participates in various reactions:

  • Oxidation: : Can be oxidized at the allyl group to form epoxides.

  • Reduction: : The thiazolidine ring can be reduced to thiazolidine-2-ylidene compounds.

  • Substitution: : The phenoxy acetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions Used

  • Oxidation: : Peracids, typically meta-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Hydrogenation with palladium on carbon (Pd/C) under atmospheric hydrogen.

  • Substitution: : Strong nucleophiles like sodium ethoxide in ethanol.

Major Products Formed

  • From Oxidation: : Epoxide derivatives.

  • From Reduction: : Thiazolidine-2-ylidene derivatives.

  • From Substitution: : Various substituted acetic acids, depending on the nucleophile used.

Scientific Research Applications

In Chemistry

In organic synthesis, 2-(4-((Z)-((E)-3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-ylidene)methyl)phenoxy)acetic acid is utilized as a building block for more complex molecules, including bioactive compounds and polymers.

In Biology

It serves as a model compound to study enzyme-substrate interactions, particularly with enzymes that interact with thiazolidine and phenoxy groups.

In Medicine

Potential applications in medicinal chemistry involve its use as a lead compound for developing drugs targeting specific enzymes or receptors associated with the thiazolidine core. Its structural analogs might exhibit anti-inflammatory, antibacterial, or anticancer activities.

In Industry

Used in the development of new materials with specific mechanical or electronic properties due to its unique chemical structure.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • Thiazolidine-2,4-diones: : Used in antidiabetic drugs (e.g., pioglitazone).

  • Phenoxyacetic acids: : Act as plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid).

  • Thiazoles: : Found in various bioactive molecules like vitamin B1 (thiamine).

List of Similar Compounds

  • 2-Thiazolidinone

  • Thiazolyl imino derivatives

  • Phenoxyacetic acid derivatives

What a marvel to dive into the intricate chemistry of 2-(4-((Z)-((E)-3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-ylidene)methyl)phenoxy)acetic acid. How much of this world is so vastly rich in its hidden details!

Properties

IUPAC Name

2-[4-[(Z)-[(2E)-4-oxo-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-2-8-21-16(24)14(27-18(21)20-17-19-7-9-26-17)10-12-3-5-13(6-4-12)25-11-15(22)23/h2-7,9-10H,1,8,11H2,(H,22,23)/b14-10-,20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGQYDSHPWHPLC-JGPYXXRJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)O)/S/C1=N/C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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